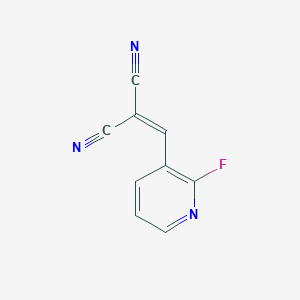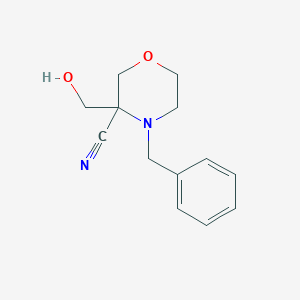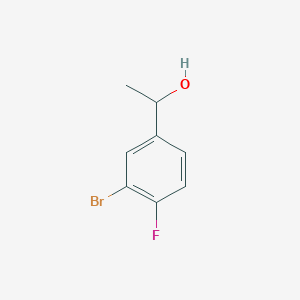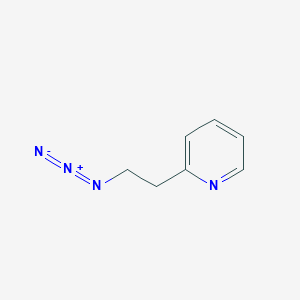
2-((2-Fluoropyridin-3-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluoropyridin-3-yl)methylene)malononitrile is an organic compound with the molecular formula C9H4FN3. It is characterized by the presence of a fluoropyridine ring attached to a methylene group, which is further connected to a malononitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often piperidine or pyridine, facilitates the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Fluoropyridin-3-yl)methylene)malononitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Condensation reactions: The methylene group can participate in further condensation reactions with aldehydes or ketones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.
Condensation reactions: Aldehydes or ketones in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Condensation reactions: Extended conjugated systems or heterocyclic compounds.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((2-Fluoropyridin-3-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and nitrile groups may enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Chloropyridin-3-yl)methylene)malononitrile
- 2-((2-Bromopyridin-3-yl)methylene)malononitrile
- 2-((2-Iodopyridin-3-yl)methylene)malononitrile
Uniqueness
2-((2-Fluoropyridin-3-yl)methylene)malononitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for various applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
2-[(2-fluoropyridin-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN3/c10-9-8(2-1-3-13-9)4-7(5-11)6-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYSQZYEMYXMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B2709076.png)

![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)
![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2709085.png)
![3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide](/img/structure/B2709088.png)
![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)

![(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2709096.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2709099.png)
